molecular formula C28H34N4O6 B10981920 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)-N-(propan-2-ylcarbamoyl)butanamide

4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)-N-(propan-2-ylcarbamoyl)butanamide

Cat. No.: B10981920
M. Wt: 522.6 g/mol
InChI Key: CAULRTMVHTYREL-UHFFFAOYSA-N
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Description

N-{4-[9,10-DIMETHOXY-5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]BUTANOYL}-N,N’-DIISOPROPYLUREA is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[9,10-DIMETHOXY-5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]BUTANOYL}-N,N’-DIISOPROPYLUREA involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be optimized to reduce environmental impact and ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N-{4-[9,10-DIMETHOXY-5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]BUTANOYL}-N,N’-DIISOPROPYLUREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with altered oxidation states. Substitution reactions can lead to a wide variety of products, depending on the nature of the substituents introduced .

Scientific Research Applications

N-{4-[9,10-DIMETHOXY-5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]BUTANOYL}-N,N’-DIISOPROPYLUREA has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-{4-[9,10-DIMETHOXY-5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]BUTANOYL}-N,N’-DIISOPROPYLUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and biological pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

N-{4-[9,10-DIMETHOXY-5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]BUTANOYL}-N,N’-DIISOPROPYLUREA can be compared with other similar compounds, such as:

These compounds share structural similarities with N-{4-[9,10-DIMETHOXY-5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]BUTANOYL}-N,N’-DIISOPROPYLUREA but may differ in their functional groups and biological activities

Properties

Molecular Formula

C28H34N4O6

Molecular Weight

522.6 g/mol

IUPAC Name

4-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-propan-2-yl-N-(propan-2-ylcarbamoyl)butanamide

InChI

InChI=1S/C28H34N4O6/c1-16(2)29-28(36)31(17(3)4)22(33)12-9-15-30-25-19-13-14-21(37-5)24(38-6)23(19)27(35)32(25)20-11-8-7-10-18(20)26(30)34/h7-8,10-11,13-14,16-17,25H,9,12,15H2,1-6H3,(H,29,36)

InChI Key

CAULRTMVHTYREL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N(C(C)C)C(=O)CCCN1C2C3=C(C(=C(C=C3)OC)OC)C(=O)N2C4=CC=CC=C4C1=O

Origin of Product

United States

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